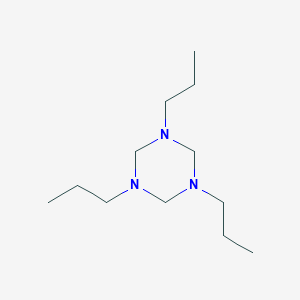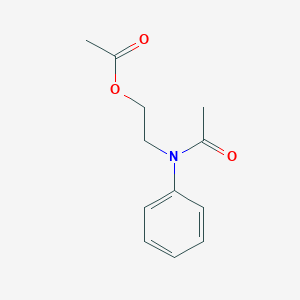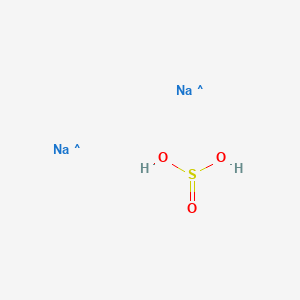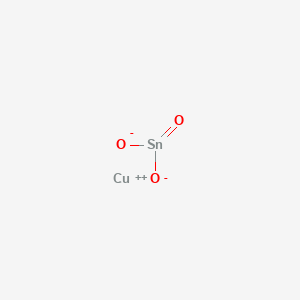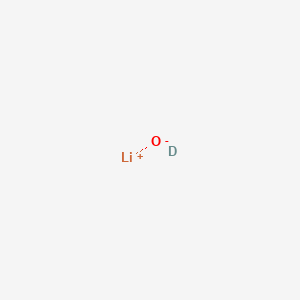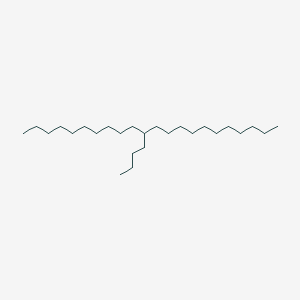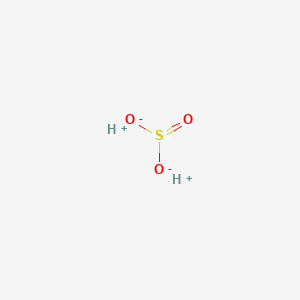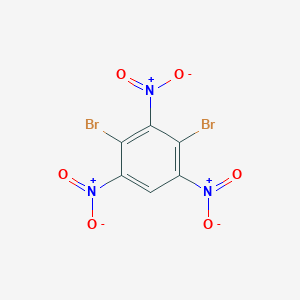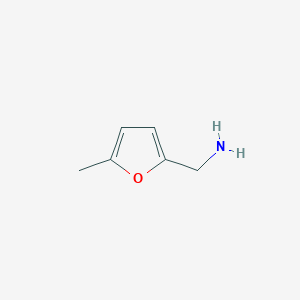
5-Methylfurfurylamine
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of 5-Methylfurfurylamine and related compounds involves several strategies, including the catalytic conversion of biomass-derived materials. The process of synthesizing 5-Methylfurfurylamine often involves the dehydration of sugars to intermediates like 5-hydroxymethylfurfural (HMF) before further transformation into the target compound. Research on HMF, a closely related platform chemical, highlights methods for its production from carbohydrates and its utility as a precursor for various value-added chemicals (Fan et al., 2019).
Molecular Structure Analysis
The molecular structure of 5-Methylfurfurylamine is characterized by the presence of a furfuryl group attached to an amine (-NH2) group, making it an amine derivative of furfural. The structural analysis focuses on understanding the spatial arrangement of atoms within the molecule and how this influences its chemical behavior and reactivity. Detailed structural analysis typically involves computational chemistry methods or spectroscopic techniques.
Chemical Reactions and Properties
The chemical reactivity of 5-Methylfurfurylamine involves its amine group and the furfuryl moiety. It can participate in various chemical reactions, including condensation, nucleophilic substitution, and electrophilic addition. The amine group can form bonds with acids to produce amides or salts, affecting the compound's solubility and reactivity. Studies on furfural and its derivatives provide insights into the types of chemical transformations that compounds like 5-Methylfurfurylamine might undergo (Lin et al., 2023).
Wissenschaftliche Forschungsanwendungen
Catalytic Transformations of Furan Amines : 5-Methylfurfurylamine can be obtained from 5-methyl-2-furaldehyde through reductive animation. Its catalytic hydrogenolysis has been studied, showing that hydrogenolysis of the furan ring mainly occurs at the C-O bond adjacent to the aminoalkyl substituent (Bel'skii, Minashkina, & Kesarev, 1970).
Corrosion Inhibition in Mild Steel : 5-Methylfurfurylamine has been evaluated as a corrosion inhibitor for mild steel in acidic medium. It showed higher inhibition efficiency compared to furfurylamine, attributed to its higher HOMO energy and other quantum parameters (Al-Fakih, Abdallah, Maarof, & Aziz, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
(5-methylfuran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5-2-3-6(4-7)8-5/h2-3H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEAGSCGERFGBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369204 | |
| Record name | 5-Methylfurfurylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylfurfurylamine | |
CAS RN |
14003-16-8 | |
| Record name | 5-Methylfurfurylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-2-furylmethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

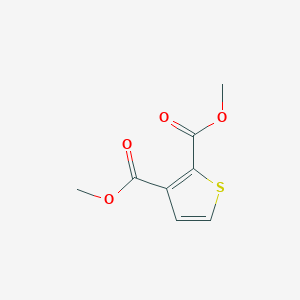
![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)
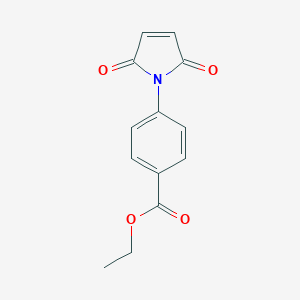
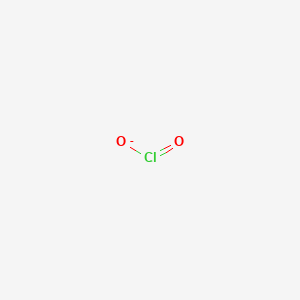
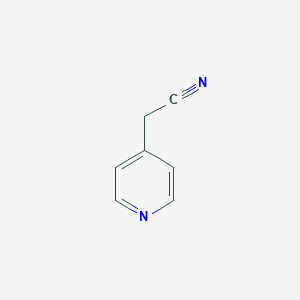
![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)
